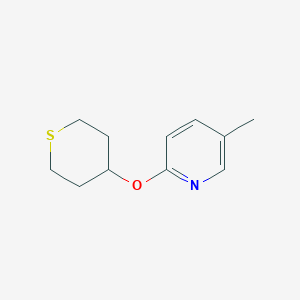

5-Methyl-2-(thian-4-yloxy)pyridine

Description

Properties

IUPAC Name |

5-methyl-2-(thian-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-9-2-3-11(12-8-9)13-10-4-6-14-7-5-10/h2-3,8,10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYFRIIQBYQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(thian-4-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with a thian-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 5-Methyl-2-(thian-4-yloxy)pyridine.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(thian-4-yloxy)pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thian-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with different substituents replacing the thian-4-yloxy group.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thian-4-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Thian vs. Piperidinyloxy Groups : The thian-4-yloxy group in the target compound introduces sulfur, which may increase lipophilicity compared to the oxygen-containing piperidinyloxy group in . This could influence membrane permeability and target binding.

- Methyl Substitution : The 5-methyl group, common in analogs like and , likely reduces oxidative metabolism, enhancing stability in biological systems.

- Heterocyclic Cores : Pyridine-based compounds (e.g., ) often exhibit enzyme inhibitory activity, while thiazole derivatives (e.g., ) show broader antimicrobial effects.

Pharmacological Potential (Inferred from Analogs)

- Enzyme Inhibition : The ACC2 inhibitor CD-017-191 (IC50 = 2.8 μM) demonstrates that pyridine-thioether hybrids can target metabolic enzymes . The target compound’s thian-4-yloxy group may similarly interact with enzyme active sites.

- Antimicrobial Activity : Thiazole-pyridine hybrids in show antimicrobial effects, suggesting that the target compound’s pyridine core could be optimized for such applications.

Data Gaps and Limitations

- No direct IC50, solubility, or pharmacokinetic data for 5-Methyl-2-(thian-4-yloxy)pyridine are available in the evidence.

- Comparisons rely on structural inferences rather than experimental validation.

Biological Activity

5-Methyl-2-(thian-4-yloxy)pyridine is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 5-Methyl-2-(thian-4-yloxy)pyridine

- Molecular Formula : C₉H₉NO₂S

- Molecular Weight : 183.24 g/mol

The compound features a pyridine ring substituted with a thian-4-yloxy group, which contributes to its unique biological activity.

Research indicates that 5-Methyl-2-(thian-4-yloxy)pyridine may interact with various biological targets, including:

- Enzymatic Inhibition : It has been suggested that this compound might inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

- Receptor Modulation : The thian group may play a role in modulating receptor activity, influencing neurotransmitter systems.

Antimicrobial Activity

Studies have shown that 5-Methyl-2-(thian-4-yloxy)pyridine exhibits significant antimicrobial properties against various pathogens.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | High |

| Fungi | Low |

This antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Properties

Preliminary studies suggest that 5-Methyl-2-(thian-4-yloxy)pyridine may possess anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

- Mechanisms : The compound appears to induce apoptosis (programmed cell death) and inhibit proliferation by affecting the cell cycle.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against Staphylococcus aureus and Escherichia coli, finding a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 16 µg/mL for E. coli.

- The study concluded that the compound could be a lead candidate for developing new antimicrobial agents.

-

Anticancer Research :

- A study involving human breast cancer cell lines (MCF-7) showed that treatment with 5-Methyl-2-(thian-4-yloxy)pyridine resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours.

- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.